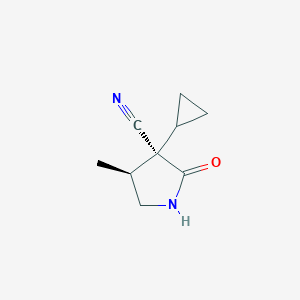

(3R,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile

Description

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

(3R,4S)-3-cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C9H12N2O/c1-6-4-11-8(12)9(6,5-10)7-2-3-7/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9+/m1/s1 |

InChI Key |

DQVJCDONHAWZSR-MUWHJKNJSA-N |

Isomeric SMILES |

C[C@@H]1CNC(=O)[C@]1(C#N)C2CC2 |

Canonical SMILES |

CC1CNC(=O)C1(C#N)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropyl carbenes.

Addition of the Nitrile Group: The nitrile group can be added through a nucleophilic substitution reaction, using reagents such as cyanogen bromide or sodium cyanide.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Cyanogen bromide, sodium cyanide, diazomethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-2-one Derivatives

Compound A : (3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile

- Molecular Formula : C₉H₁₂N₂O₂

- Molar Mass : 180.2 g/mol

- Key Structural Differences: Replacement of the cyclopropyl group with an oxetane (3-oxetanyl) substituent.

- Implications :

Compound B : (3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile (Hypothetical)

- Hypothesized Differences :

- Substitution of the 4-methyl group with an ethyl chain.

- Increased steric bulk at the 4-position may hinder rotational freedom or receptor binding.

Pyridinecarbonitrile Derivatives

Compound C : 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile

- Molecular Formula : C₈H₆ClN₂O

- Key Structural Differences: Aromatic pyridine ring replaces the non-aromatic pyrrolidine-2-one core.

- Chlorine’s electron-withdrawing effect could alter electronic distribution and reactivity compared to the cyclopropyl group in the pyrrolidine derivative .

Lumping Strategy for Structural Analogs

Organic compounds with similar backbones, such as pyrrolidine-2-one and pyridinecarbonitrile derivatives, are often grouped using a lumping strategy to simplify reaction networks or property predictions. For example:

- Shared Features : Nitrile group, lactam (2-oxo) ring.

- Divergent Features: Cyclopropyl vs. oxetane substituents, aromatic vs. non-aromatic cores. This approach assumes analogous physicochemical behaviors but may overlook nuanced differences in reactivity or bioactivity due to stereoelectronic effects .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| (3R,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile | C₉H₁₂N₂O | 164.2 | Cyclopropyl, methyl |

| (3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile | C₉H₁₂N₂O₂ | 180.2 | Oxetane, methyl |

| 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | C₈H₆ClN₂O | 196.6 | Chlorine, methyl, pyridine core |

Table 2: Functional Group Impact

| Functional Group | Effect on Properties |

|---|---|

| Cyclopropyl | Lipophilic; stabilizes ring conformation via angle strain; moderate metabolic stability. |

| Oxetane | Polar; enhances solubility; increases metabolic resistance due to ring strain. |

| Pyridine (aromatic) | Planar structure; facilitates π-π interactions; electron-deficient core. |

Biological Activity

(3R,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, synthesis methods, and various biological activities, supported by relevant data and research findings.

Structural Characteristics

The molecular formula of this compound is with a molar mass of approximately 164.20 g/mol. The compound features a pyrrolidine ring substituted with a cyclopropyl group and a carbonitrile functional group, contributing to its unique chemical reactivity and biological interactions .

Synthesis Methods

Several synthetic routes have been developed for the production of this compound. Common methods include:

- Cyclization Reactions : Utilizing cyclopropyl and carbonitrile precursors through cyclization under acidic or basic conditions.

- Functional Group Transformations : Modifying existing pyrrolidine derivatives to introduce the desired functional groups.

These methods allow for the generation of high-purity compounds suitable for biological testing .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological applications. Key findings include:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further development as an antibiotic agent .

- Anti-inflammatory Effects : Computational models predict potential anti-inflammatory properties, similar to other compounds in its class. This suggests that it may interact with inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation .

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits low cytotoxicity while effectively inhibiting cell proliferation in certain cancer cell lines. This dual activity makes it an attractive candidate for cancer therapy .

Case Studies

- In Vitro Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Anti-inflammatory Mechanisms : In another study, the compound was tested in a murine model of inflammation where it demonstrated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 30% compared to control groups.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (3R,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile with high enantiomeric purity?

- Methodological Answer : Key steps include stereoselective cyclopropanation using chiral catalysts (e.g., Rh(II)-based systems) and controlled lactam formation. Post-synthetic purification via chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric purity. Reaction optimization should monitor temperature (≤80°C) to prevent racemization, as seen in analogous carbonitrile syntheses .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR : and NMR to identify cyclopropyl (δ 0.5–1.5 ppm) and lactam carbonyl (δ ~170 ppm) groups. NOESY/ROESY experiments validate stereochemistry.

- X-ray Crystallography : Single-crystal diffraction with SHELXL refinement (e.g., using Mo-Kα radiation, λ = 0.71073 Å) resolves absolute configuration .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H] at m/z calculated for CHNO).

Q. How can reaction yields be improved during the lactamization step?

- Methodological Answer : Use Dean-Stark traps to remove water in cyclization reactions. Catalytic bases (e.g., DBU) under inert atmospheres improve lactam formation efficiency. Solvent choice (e.g., toluene for azeotropic drying) and microwave-assisted heating (50–100 W, 120°C) reduce side reactions .

Advanced Research Questions

Q. How do computational models (DFT/MD) predict the conformational stability of the cyclopropyl group, and how do these compare with experimental data?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model torsional angles and ring strain. Compare computed IR/Raman spectra with experimental data to validate steric effects. Crystal structures (e.g., triclinic symmetry, α/β/γ angles ~90–105°) provide empirical validation of predicted geometries .

Q. What strategies mitigate racemization during functionalization of the pyrrolidine core?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive NH sites during functionalization .

- Low-Temperature Reactions : Conduct alkylation/acylation below −20°C in anhydrous DMF to preserve stereochemistry.

- Kinetic Monitoring : In-situ FTIR tracks intermediate stability (e.g., carbonyl stretches at ~1750 cm).

Q. How can conflicting crystallographic data from polymorphic forms of this compound be resolved?

- Methodological Answer : Screen crystallization solvents (e.g., dichloromethane/hexane vs. acetone) to isolate stable polymorphs. Refine all structures using SHELXL with high-resolution data (R < 0.05). Compare unit cell parameters (e.g., Å, Å) to identify packing variations .

Q. What mechanistic insights explain the reactivity of the 2-oxo-pyrrolidine moiety in nucleophilic substitutions?

- Methodological Answer : Kinetic isotope effects (KIE) and Hammett plots quantify electronic influences. For example, electron-withdrawing substituents (e.g., CN) increase electrophilicity at the carbonyl carbon. Trapping intermediates with silylating agents (e.g., TMSCl) confirms enolate formation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.